Cas no 473838-36-7 (1-Benzyl-3,3-dimethylpiperidin-4-amine)

1-Benzyl-3,3-dimethylpiperidin-4-amine is a piperidine derivative characterized by its benzyl and dimethyl substitutions at the 1- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid piperidine scaffold, combined with the steric and electronic effects of the benzyl and dimethyl groups, enhances its utility in constructing complex nitrogen-containing structures. The amine functionality at the 4-position provides a reactive site for further derivatization, enabling applications in medicinal chemistry and drug discovery. The compound's stability and defined stereochemistry make it a valuable building block for research and industrial applications.
1-Benzyl-3,3-dimethylpiperidin-4-amine structure
473838-36-7 structure
Product Name:1-Benzyl-3,3-dimethylpiperidin-4-amine
CAS No:473838-36-7
MF:C14H22N2
MW:218.337883472443
MDL:MFCD09608004
CID:930937
PubChem ID:10236106
Update Time:2025-08-03

1-Benzyl-3,3-dimethylpiperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-AMINE
    • 1-benzyl-3,3-dimethylpiperidin-4-amine
    • 4-Piperidinamine, 3,3-dimethyl-1-(phenylmethyl)-, (-)-
    • SB11752
    • 4-amino-1-benzyl-3,3-dimethylpiperidine
    • 4-amino-1-benzyl-3,3-dimethyl piperidine
    • 1-Benzyl-3,3-dimethyl-4-piperidinamine, AldrichCPR
    • 1-Benzyl-3,3-dimethyl-piperidin-4-amine, AldrichCPR
    • MFCD09608004
    • 473838-36-7
    • EN300-202899
    • SCHEMBL1338741
    • SY042390
    • AS-34004
    • ZSWUAMLORPBSTM-UHFFFAOYSA-N
    • AKOS022689435
    • CS-0052605
    • 1-Benzyl-3,3-dimethylpiperidin-4-amine
    • MDL: MFCD09608004
    • Inchi: 1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
    • InChI Key: ZSWUAMLORPBSTM-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC(C(C)(C)C1)N

Computed Properties

  • Exact Mass: 218.178298710 g/mol
  • Monoisotopic Mass: 218.178298710 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3
  • Molecular Weight: 218.34

1-Benzyl-3,3-dimethylpiperidin-4-amine Security Information

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Additional information on 1-Benzyl-3,3-dimethylpiperidin-4-amine

1-Benzyl-3,3-dimethylpiperidin-4-amine: A Comprehensive Overview

The compound with CAS No. 473838-36-7, commonly referred to as 1-Benzyl-3,3-dimethylpiperidin-4-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzyl group attached to the piperidine ring introduces steric and electronic effects that enhance its versatility in various chemical reactions and biological interactions.

Recent studies have highlighted the importance of 1-Benzyl-3,3-dimethylpiperidin-4-amine in the synthesis of bioactive compounds. Its structure, featuring a dimethyl-substituted piperidine ring, provides a robust framework for further functionalization. Researchers have explored its role as an intermediate in the construction of complex molecules, particularly in the development of novel therapeutics targeting neurological disorders and inflammation.

The synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-amine involves a multi-step process that combines principles from both organic and medicinal chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and subsequent alkylation to introduce the benzyl group. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions, making the compound more accessible for large-scale production.

In terms of pharmacological activity, 1-Benzyl-3,3-dimethylpiperidin-4-amine has shown promise as a precursor for drugs with anti-inflammatory and neuroprotective properties. Its ability to modulate key cellular pathways involved in inflammation has been extensively studied using cutting-edge techniques such as CRISPR-Cas9 gene editing and high-throughput screening.

Moreover, the compound's stereochemistry plays a crucial role in its biological activity. The presence of multiple stereogenic centers allows for enantiomeric forms that exhibit distinct pharmacokinetic profiles. This has led to investigations into the stereochemical control during synthesis to optimize drug efficacy and minimize adverse effects.

The application of 1-Benzyl-3,3-dimethylpiperidin-4-amine extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for conjugated polymers with tailored optical properties.

In conclusion, 1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS No. 473838-36-7) is a versatile compound with wide-ranging applications across multiple disciplines. Its structural features and reactivity make it an invaluable tool in modern chemical research, particularly in drug discovery and materials development.

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